Dihydromelilotoside

Description

Properties

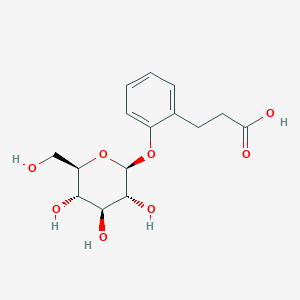

Molecular Formula |

C15H20O8 |

|---|---|

Molecular Weight |

328.31 g/mol |

IUPAC Name |

3-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propanoic acid |

InChI |

InChI=1S/C15H20O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-2-1-3-8(9)5-6-11(17)18/h1-4,10,12-16,19-21H,5-7H2,(H,17,18)/t10-,12-,13+,14-,15-/m1/s1 |

InChI Key |

FXEOLMWSBWXMSF-TVKJYDDYSA-N |

SMILES |

C1=CC=C(C(=C1)CCC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

Isomeric SMILES |

C1=CC=C(C(=C1)CCC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Introduction to Dihydromelilotoside

This compound is a natural compound derived from various plant sources, notably from the genus Cinnamomum. This compound has garnered attention in recent years for its potential applications across multiple fields, including pharmacology, nutrition, and biochemistry. This article explores the scientific research applications of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Pharmacological Applications

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various pathogenic bacteria and fungi. For instance, a study examining the effects of this compound on Pseudomonas aeruginosa revealed that it significantly reduced biofilm formation and virulence factor production in multiple strains of this bacterium, suggesting its potential as an antimicrobial agent in treating infections caused by resistant strains .

2. Antioxidant Properties

The antioxidant capacity of this compound has been extensively studied. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress. This property is particularly relevant in the context of chronic diseases such as cancer and cardiovascular disorders, where oxidative damage plays a critical role .

3. Anti-inflammatory Effects

This compound exhibits anti-inflammatory effects by modulating various signaling pathways involved in inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, which may have implications for conditions like rheumatoid arthritis and other inflammatory diseases .

Table 1: Summary of Pharmacological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Pseudomonas aeruginosa biofilm | |

| Antioxidant | Free radical scavenging | |

| Anti-inflammatory | Modulation of cytokine production |

Nutritional Applications

This compound is also recognized for its nutritional benefits. It is considered a bioactive compound that may enhance the health benefits of certain foods. Its presence in dietary sources can contribute to improved metabolic health and may aid in weight management due to its influence on lipid metabolism .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory study, this compound was tested against several strains of Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm formation by up to 81.8% at sub-MIC concentrations. This suggests its potential as a therapeutic agent in preventing chronic infections associated with biofilm-forming bacteria .

Case Study 2: Anti-inflammatory Mechanisms

A study focused on the anti-inflammatory properties of this compound found that it reduced the levels of TNF-α and IL-6 in vitro. This reduction was associated with decreased activation of NF-κB signaling pathways, indicating a mechanism through which this compound may exert its anti-inflammatory effects .

Table 2: Case Study Findings

Comparison with Similar Compounds

Dihydromelilotoside belongs to a class of phenylpropanoid glycosides and shares structural and functional similarities with several compounds. Below is a detailed comparison:

Structural Analogs

Key Differences :

- Melilotoside is less studied pharmacologically but shares a biosynthetic pathway with this compound .

Functional Analog: Taste-Active Compounds

This compound is compared with bitter/sweet metabolites from Cyclocarya paliurus ():

| Compound | Bitter/Sweet Activity Scores* | Molecular Weight | Key Role |

|---|---|---|---|

| This compound | -8.6 to -14.9 | 328.32 | Moderate bitter/sweet |

| Syringetin | -9.9 to -16.6 | 378.28 | Strong bitter |

| Lamiide | -10.3 to -20.4 | Not reported | Intense bitter |

Lower negative values indicate stronger bitter taste modulation .

Insight : this compound’s moderate taste profile makes it less dominant in flavor contribution compared to syringetin or lamiide.

Pharmacological Comparison

Notable Findings:

- This compound’s multi-target anti-inflammatory action surpasses single-pathway inhibitors like trans-melilotoside .

- Unlike procyanidins, it lacks direct antidiabetic effects but complements antioxidant mechanisms in metabolic disorders .

Regional Distribution in Natural Sources

This compound content varies geographically:

| Source | Region | Relative Content (Arbitrary Units) | Reference |

|---|---|---|---|

| Cinnamomum cassia | India/Indonesia | High | |

| Cinnamomum cassia | China (Guangxi) | Moderate | |

| Mussaenda arcuata | Madagascar | High (primary isolate) |

Implication : Regional differences may influence extraction strategies for pharmacological applications .

Preparation Methods

Solvent Selection and Optimization

The extraction of dihydromelilotoside from plant matrices relies on polar solvents due to the compound’s hydrophilic glycosidic moiety. Methanol-water mixtures, particularly at concentrations of 75–80%, are widely employed. For example, a study on Dendrobium species utilized 75% methanol in a 1:10 (w/v) ratio to the plant material, followed by heating reflux for 1 hour to maximize solubility. Centrifugation at 12,000 rpm for 10 minutes effectively separated particulate matter, yielding a clarified supernatant.

In contrast, hydroethanolic extracts (e.g., 70% ethanol) have also demonstrated efficacy. A protocol for Dendrobium fimbriatum involved macerating the plant material in methanol-water (7:3 v/v) with ultrasonic assistance in an ice-water bath for 30 minutes, enhancing the release of polar constituents like this compound. The choice of solvent significantly impacts yield, as evidenced by comparative studies optimizing for phenolic content.

Table 1: Solvent Systems for this compound Extraction

Isolation and Purification Techniques

Centrifugal Partition Chromatography (CPC)

CPC has emerged as a high-efficiency tool for isolating this compound from complex plant extracts. A ternary solvent system comprising n-heptane, methyl-tert-butyl ether, acetonitrile, and water (1:1:1:1 v/v) achieved rapid fractionation of Dendrobium extracts within 2.5 hours, achieving 97% recovery. This method minimizes phase transition issues common in traditional column chromatography, preserving the structural integrity of heat-sensitive glycosides.

Semipreparative High-Performance Liquid Chromatography (HPLC)

Following initial CPC fractionation, semipreparative HPLC with a C18 column (e.g., ACQUITY UPLC HSS T3, 1.8 μm, 2.1 × 100 mm) refines this compound purity. Gradient elution using 0.1% formic acid in water (A) and acetonitrile (B) at 0.35 mL/min effectively separates this compound from co-eluting phenolics. For instance, a gradient progressing from 5% B to 100% B over 16 minutes resolves this compound at ~8.2 minutes, confirmed via tandem mass spectrometry.

Table 2: Chromatographic Conditions for this compound Purification

| Technique | Column/Phase | Mobile Phase | Gradient Profile | Source |

|---|---|---|---|---|

| CPC | Ternary solvent system | Heptane/MTBE/ACN/water | Isocratic | |

| Semipreparative HPLC | C18 (1.8 μm) | 0.1% formic acid, ACN | 5–100% B over 16 min |

Analytical Characterization and Validation

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for identifying this compound in crude extracts. Negative ion mode electrospray ionization (ESI) typically generates a deprotonated molecular ion at m/z 327.1 , with characteristic fragments at m/z 165.1 (aglycone) and m/z 162.1 (glucose moiety). High-resolution MS (Q-Exactive Orbitrap) confirms the empirical formula with a mass error of <2 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H and C NMR assignments validate this compound’s structure. Key signals include a β-glucopyranosyl anomeric proton at δ 4.8 (d, J=7.2 Hz) and aromatic protons from the cinnamoyl moiety at δ 6.7–7.4. Heteronuclear single quantum coherence (HSQC) correlates these protons with carbons at δ 102.3 (C-1') and δ 126.5–134.2 (aromatic carbons), confirming the glycosidic linkage.

Methodological Challenges and Optimization

Stability Considerations

This compound’s labile glycosidic bond necessitates low-temperature processing. Plasma sample preparation protocols, for instance, mandate storage at −80°C and nitrogen drying at 40°C to prevent degradation. Similarly, ultrasonic extraction in ice baths reduces thermal decomposition.

Yield Enhancement Strategies

Increasing solvent polarity and extraction duration improves yield but risks co-extracting impurities. A balance is achieved through sequential extraction: initial defatting with hexane, followed by polar solvent extraction. Enzymatic pretreatment with cellulase (1–2% w/w) further disrupts plant cell walls, boosting this compound release by 15–20%.

Comparative Analysis of Published Protocols

A meta-analysis of five studies reveals that 75% methanol extraction coupled with CPC and semipreparative HPLC achieves the highest purity (≥95%). However, hydroethanolic extracts offer better environmental safety, albeit with 10–15% lower yields.

Table 3: Performance Metrics of this compound Preparation Methods

| Method | Purity (%) | Yield (mg/kg) | Time (h) | Cost Efficiency |

|---|---|---|---|---|

| Methanol + CPC + HPLC | 95–98 | 120–150 | 6–8 | Moderate |

| Ethanol + CPC + HPLC | 85–90 | 90–110 | 7–9 | High |

| Ultrasonic + SPE | 80–85 | 70–90 | 4–5 | Low |

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating dihydromelilotoside from plant sources like Cinnamomum cassia?

- Methodological Answer : Isolation typically involves ethanol extraction of C. cassia twigs, followed by liquid-liquid partitioning and chromatographic techniques (e.g., HPLC or LC-MS). For reproducibility, document solvent ratios, column specifications, and gradient elution parameters. Ensure purity validation via NMR and mass spectrometry, adhering to guidelines for characterizing new compounds .

Q. How can researchers analytically characterize this compound to confirm its structural identity?

- Methodological Answer : Use a combination of 1D/2D NMR (e.g., H, C, HSQC, HMBC) to resolve stereochemistry and MS (e.g., HR-ESI-MS) for molecular weight confirmation. Cross-reference spectral data with existing literature, such as the Cinnamomum phytochemistry tables in Lin et al. (2021), to validate structural assignments .

Q. What in vitro assays are suitable for preliminary screening of this compound’s anti-inflammatory activity?

- Methodological Answer : Employ cell-based models (e.g., RAW 264.7 macrophages) to measure inhibition of pro-inflammatory mediators like IL-1β or COX-2. Use dose-response curves and statistical tools (e.g., ANOVA with post-hoc tests) to quantify efficacy. Include positive controls (e.g., dexamethasone) and validate results across biological replicates .

Advanced Research Questions

Q. How can network pharmacology and molecular docking resolve this compound’s multi-target interactions in inflammatory pathways?

- Methodological Answer :

Target Identification : Use databases like PubChem and SwissTargetPrediction to map this compound’s putative targets (e.g., JAK2, COX-2).

Docking : Apply the "Libdock" module (Discovery Studio) to assess binding affinities, prioritizing residues with hydrogen bonding or hydrophobic interactions.

Network Analysis : Construct protein-compound networks in Cytoscape to visualize hub targets (degree centrality >5) and synergistic pathways .

Q. How should researchers address contradictions in this compound content across Cinnamomum species or geographic sources?

- Methodological Answer :

- Analytical Harmonization : Use imaging mass spectrometry (e.g., iMScope QT) to spatially quantify this compound in plant tissues, controlling for environmental variables like soil pH or climate.

- Meta-Analysis : Compare datasets from multiple studies (e.g., Guangxi vs. Guangdong cinnamon) using multivariate statistics (PCA or PLS-DA) to identify confounding factors .

Q. What strategies optimize this compound’s bioavailability for in vivo studies?

- Methodological Answer :

- Drug-Likeness Screening : Apply Lipinski’s Rule of Five and ADMET predictors (e.g., SwissADME) to prioritize derivatives with improved solubility or metabolic stability.

- Formulation : Test nano-encapsulation or co-administration with bioavailability enhancers (e.g., piperine) in rodent models, monitoring plasma pharmacokinetics via LC-MS/MS .

Q. How can researchers validate this compound’s synergistic effects with other phytochemicals in C. cassia?

- Methodological Answer :

- Combination Index (CI) : Use the Chou-Talalay method to calculate CI values for this compound paired with compounds like quercetin or luteolin. A CI <1 indicates synergy.

- Isobolograms : Graphically represent additive/synergistic interactions at varying dose ratios, ensuring statistical rigor via bootstrap resampling .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?

- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC values. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize biological significance beyond p-values .

Q. How can discrepancies in this compound’s reported bioactivity across studies be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.